![molecular formula C16H14F3NO2 B6384729 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1261901-18-1](/img/structure/B6384729.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
Overview
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% (5-DATFP-95) is an organofluorine compound with a unique structure and properties. It is a versatile reagent used in a variety of synthetic organic chemistry applications. It is also used as a catalyst in the synthesis of various organic compounds and as an intermediate in the synthesis of pharmaceuticals. 5-DATFP-95 has a wide range of applications in scientific research, including in the development of new drugs, as well as in the study of biochemical and physiological processes. In
Scientific Research Applications
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including peptides, nucleosides, and carbohydrate derivatives. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and cancer drugs. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-protein interactions, and cell signaling pathways.
Mechanism of Action
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is not fully understood. It is believed to act as a catalyst in the synthesis of organic compounds due to its ability to form stable complexes with substrates. Additionally, its ability to form hydrogen bonds and other interactions with the substrate may facilitate the reaction. Furthermore, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% may also act as a proton donor, which could increase the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. Additionally, it has been suggested that the compound may act as an antioxidant, which could have beneficial effects on cellular health.
Advantages and Limitations for Lab Experiments
The use of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively stable and easy to handle. Additionally, the compound is soluble in a variety of solvents, which makes it suitable for use in a wide range of synthetic organic chemistry applications. However, there are some limitations to the use of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in laboratory experiments. The compound is sensitive to light and air, and it is also toxic, so it should be handled with care.
Future Directions
Given the versatility of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% and its potential applications in scientific research, there are a number of potential future directions for its use. These include the development of new drugs, the study of enzyme kinetics and protein-protein interactions, and the investigation of cell signaling pathways. Additionally, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% could be used to synthesize a variety of organic compounds, such as peptides, nucleosides, and carbohydrate derivatives. Finally, the compound could be used to study the biochemical and physiological effects of other compounds, such as drugs and environmental pollutants.
Synthesis Methods
The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is a multi-step process that involves the use of several different reagents and solvents. The first step involves the reaction of trifluoroacetic acid with dimethylaminopropylchloride to form the intermediate compound, N,N-dimethylaminopropyltrifluoroacetate. This intermediate is then reacted with 4-(N,N-dimethylaminocarbonyl)phenol to form 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at room temperature. The reaction is typically carried out in an aqueous solution, and the product is isolated by precipitation and filtration.
properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-20(2)15(22)11-5-3-10(4-6-11)12-7-13(16(17,18)19)9-14(21)8-12/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLAHJAVVYLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686706 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1261901-18-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxamide, 3′-hydroxy-N,N-dimethyl-5′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



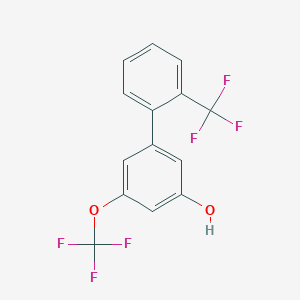
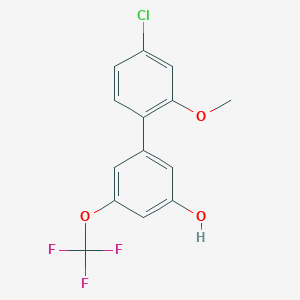
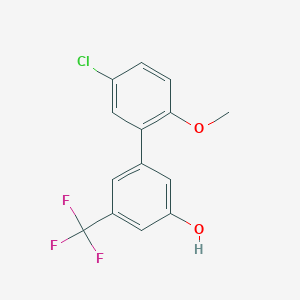
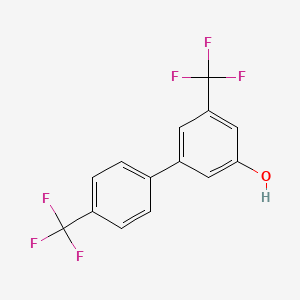


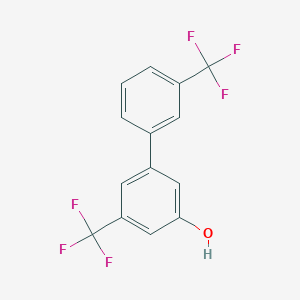


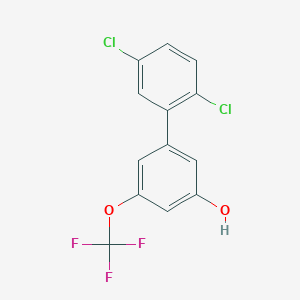
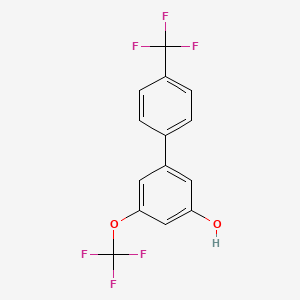

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)
